molecular formula C18H32BrNO B14314692 3-(Dodecyloxy)-1-methylpyridin-1-ium bromide CAS No. 113187-39-6

3-(Dodecyloxy)-1-methylpyridin-1-ium bromide

Cat. No.: B14314692
CAS No.: 113187-39-6
M. Wt: 358.4 g/mol
InChI Key: CQNNQGDJXKZHGU-UHFFFAOYSA-M
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Description

3-(Dodecyloxy)-1-methylpyridin-1-ium bromide is a cationic surfactant known for its amphiphilic properties, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This compound is used in various applications due to its ability to reduce surface tension and form micelles in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dodecyloxy)-1-methylpyridin-1-ium bromide typically involves the quaternization of 3-(dodecyloxy)pyridine with methyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent like diethyl ether.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(Dodecyloxy)-1-methylpyridin-1-ium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate can be used to substitute the bromide ion.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.

Major Products

    Substitution: Products depend on the nucleophile used. For example, using sodium hydroxide can yield the corresponding hydroxide salt.

    Oxidation: Oxidation can lead to the formation of pyridine N-oxide derivatives.

Scientific Research Applications

3-(Dodecyloxy)-1-methylpyridin-1-ium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of membrane proteins due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents and emulsifiers.

Mechanism of Action

The mechanism of action of 3-(Dodecyloxy)-1-methylpyridin-1-ium bromide primarily involves its ability to interact with lipid bilayers and proteins. The compound can insert itself into lipid membranes, disrupting their structure and increasing permeability. This property is particularly useful in drug delivery, where it can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dodecyloxy)-2-hydroxypropyl trimethylammonium bromide
  • 1-Methyl-3-propylimidazolium bromide

Uniqueness

3-(Dodecyloxy)-1-methylpyridin-1-ium bromide is unique due to its specific structure, which provides a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant and in forming stable micelles, which is advantageous in various applications compared to other similar compounds.

Properties

CAS No.

113187-39-6

Molecular Formula

C18H32BrNO

Molecular Weight

358.4 g/mol

IUPAC Name

3-dodecoxy-1-methylpyridin-1-ium;bromide

InChI

InChI=1S/C18H32NO.BrH/c1-3-4-5-6-7-8-9-10-11-12-16-20-18-14-13-15-19(2)17-18;/h13-15,17H,3-12,16H2,1-2H3;1H/q+1;/p-1

InChI Key

CQNNQGDJXKZHGU-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCOC1=C[N+](=CC=C1)C.[Br-]

Origin of Product

United States

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